(2S,3R)-3-Bromo-2-butanol acetate
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Overview
Description
(2S,3R)-3-Bromo-2-butanol acetate is a chiral compound with significant importance in organic synthesis and various scientific research applications. This compound is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Bromo-2-butanol acetate typically involves the bromination of (2S,3R)-2-butanol followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The acetylation step involves reacting the brominated product with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor technology to control reaction conditions precisely, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Bromo-2-butanol acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The acetate group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: (2S,3R)-3-Hydroxy-2-butanol, (2S,3R)-3-Cyano-2-butanol.
Oxidation: (2S,3R)-3-Bromo-2-butanone, (2S,3R)-3-Bromo-2-butanoic acid.
Reduction: (2S,3R)-3-Bromo-2-butanol.
Scientific Research Applications
(2S,3R)-3-Bromo-2-butanol acetate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and chiral building blocks.
Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: Used in the production of fine chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Bromo-2-butanol acetate involves its interaction with specific molecular targets, depending on the reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the alcohol group is targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Methyl-2-butanol acetate
- (2S,3R)-3-Chloro-2-butanol acetate
- (2S,3R)-3-Iodo-2-butanol acetate
Uniqueness
(2S,3R)-3-Bromo-2-butanol acetate is unique due to its specific stereochemistry and the presence of a bromine atom, which makes it a versatile intermediate in organic synthesis. Its reactivity and ability to undergo various chemical transformations make it valuable in research and industrial applications.
Properties
IUPAC Name |
[(2S,3R)-3-bromobutan-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAENTLSAGQVMDD-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Br)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C)Br)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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